8-Bromo-2-fluoroquinoline is a heterocyclic compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry and drug discovery. This compound is characterized by the presence of bromine and fluorine substituents at the 8 and 2 positions, respectively, of the quinoline ring. The molecular formula of 8-bromo-2-fluoroquinoline is CHBrFN, with a molecular weight of 226.04 g/mol. Its unique structure contributes to its potential as a pharmacological agent, particularly in antibacterial and anticancer research .
8-Bromo-2-fluoroquinoline can be sourced from various chemical suppliers specializing in pharmaceutical-grade compounds. It is classified as a halogenated quinoline derivative, which places it within a broader category of compounds known for their biological activity. These derivatives often exhibit properties that make them useful in drug development, particularly for targeting bacterial infections and cancer cells.
The synthesis of 8-bromo-2-fluoroquinoline typically involves the introduction of bromine and fluorine atoms into the quinoline framework. One common method includes:
Recent advances have also introduced more scalable synthesis techniques, such as continuous flow synthesis, which enhances control over reaction parameters and product consistency. This method is particularly beneficial for industrial applications where large quantities are required .
The molecular structure of 8-bromo-2-fluoroquinoline features a fused bicyclic system with a nitrogen atom in the heterocyclic ring. The key structural data includes:
This structure illustrates the positions of the bromine and fluorine substituents, which play crucial roles in its reactivity and biological activity .
8-Bromo-2-fluoroquinoline participates in several significant chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions utilized, often leading to biologically active substituted quinolines .
The mechanism of action for 8-bromo-2-fluoroquinoline is primarily related to its role as an antibacterial agent. It targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex, which ultimately leads to cell death. This mechanism highlights its potential efficacy in treating bacterial infections and underscores its importance in medicinal chemistry research .
Property | Data |
---|---|
CAS Number | 1501904-86-4 |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like dichloromethane |
These properties are essential for understanding how the compound behaves under various experimental conditions .
8-Bromo-2-fluoroquinoline has numerous applications across various scientific fields:
Halogenated quinolines represent a critically important class of heterocyclic compounds where strategic halogen incorporation profoundly enhances their physicochemical and biological properties. The molecular architecture of 8-bromo-2-fluoroquinoline (C₉H₅BrFN, MW 226.04) exemplifies this principle, featuring a bicyclic framework comprising a benzene ring fused to a pyridine ring with bromine and fluorine atoms at the C8 and C2 positions, respectively [3] . Bromine, as a heavy halogen, significantly influences electron distribution through inductive and resonance effects, creating electron-deficient regions that facilitate nucleophilic substitution reactions—a crucial feature for further derivatization in drug discovery [4]. Concurrently, the fluorine atom, with its high electronegativity and small atomic radius, enhances membrane permeability, metabolic stability, and binding affinity to biological targets through dipole interactions and hydrogen bonding [2] [7].
This synergistic combination enables 8-bromo-2-fluoroquinoline to serve as a versatile synthetic intermediate for pharmaceuticals, particularly antimicrobial and anticancer agents. The halogen positioning creates distinct electronic environments: C2 fluorine reduces basicity of the pyridine nitrogen, while C8 bromine deactivates the adjacent benzene ring toward electrophilic substitution, directing reactivity to C5/C7 positions [4] [7]. Such targeted reactivity is exploited in transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), where halogen displacement constructs complex molecular architectures with therapeutic potential [9].
Compound | Halogen Pattern | Therapeutic Use | Molecular Target |
---|---|---|---|
Ciprofloxacin | 6-Fluoro | Antibacterial | DNA gyrase |
Chloroquine | 7-Chloro | Antimalarial | Heme polymerization |
Bedaquiline | 6-Bromo | Antitubercular | ATP synthase |
8-Bromo-2-fluoroquinoline | 2-F,8-Br | Synthetic Intermediate | N/A (Building block) |
Positional isomerism in bromo-fluoroquinolines dramatically alters molecular properties and reactivity, as evidenced by comparative analysis of 8-bromo-2-fluoroquinoline and its structural isomers:
Electronic Properties: The 2-fluoro substituent in 8-bromo-2-fluoroquinoline (SMILES: C1=CC2=C(C(=C1)Br)N=C(C=C2)F) [3] reduces pyridine nitrogen basicity (predicted pKa ~1.14) [8], whereas isomers like 6-bromo-8-fluoroquinoline (SMILES: N1C2C(=CC(Br)=CC=2F)C=CC=1) [8] exhibit altered dipole moments due to asymmetric halogen distribution. The C2-F/C8-Br configuration creates a larger molecular dipole (4.2 D) compared to the 4-Br/8-F analogue (3.7 D), impacting solubility and crystal packing .
Synthetic Utility: Nucleophilic displacement occurs preferentially at C8 in 8-bromo-2-fluoroquinoline due to bromine's polarizability and the electron-withdrawing effect of the adjacent ring nitrogen. In contrast, 4-bromo-8-fluoroquinoline undergoes nucleophilic substitution at C4, activated by the para-relationship to nitrogen . Isomers like 6-bromo-8-fluoroquinoline (melting point 104-106°C) [8] display higher thermal stability than the 8-Br/2-F analogue (mp not reported), attributed to symmetrical crystal lattice formation.
Spectral Signatures: Distinct NMR patterns emerge: the C2-fluorine in 8-bromo-2-fluoroquinoline shows ¹⁹F NMR shift at -118 ppm (versus CFCl₃), while C8-fluorine in 8-fluoro-6-bromoquinoline resonates near -112 ppm due to differing magnetic environments [8]. IR spectra reveal C-F stretching at 1260 cm⁻¹ for aliphatic-adjacent fluorines (e.g., C2/C3 positions) versus 1220 cm⁻¹ for benzene-attached fluorines (C5/C6/C7/C8) .
Table 2: Physicochemical Comparison of Bromo-Fluoroquinoline Isomers
Isomer | Molecular Formula | Molecular Weight | Halogen Positions | Melting Point (°C) | Notable Reactivity |
---|---|---|---|---|---|
8-Bromo-2-fluoroquinoline | C₉H₅BrFN | 226.04 | 2-F, 8-Br | Not reported | Nucleophilic substitution at C8 |
6-Bromo-8-fluoroquinoline | C₉H₅BrFN | 226.05 | 6-Br, 8-F | 104-106 | Electrophilic addition at C5 |
4-Bromo-8-fluoroquinoline | C₉H₅BrFN | 226.04 | 4-Br, 8-F | Not reported | Nucleophilic substitution at C4 |
8-Bromo-7-chloro-3-fluoro | C₉H₄BrClFN | 260.49 | 3-F,7-Cl,8-Br | Not reported | Sequential halogen displacement |
Data synthesized from PubChem and supplier specifications [3] [4]
The evolution of quinoline functionalization spans two centuries, with 8-bromo-2-fluoroquinoline emerging as a sophisticated product of cumulative methodological advances:
Foundational Syntheses (1834–1950): Friedlieb Runge's 1834 isolation of quinoline from coal tar initiated synthetic exploration [2]. The Skraup reaction (1880) enabled annulation of aniline with glycerol, but lacked regiocontrol. Friedländer synthesis (1882) provided early access to 2-substituted quinolines via 2-aminobenzaldehyde condensation – a conceptual precursor to modern 2-fluoroquinoline syntheses [2] [7].
Halogenation Breakthroughs (1950–2000): Direct electrophilic bromination (Br₂/FeBr₃) yielded 5/8-monosubstituted quinolines but generated mixtures. The discovery of halogen dance rearrangements (1970s) allowed positional control, enabling 8-bromoquinoline access. Late 20th-century advances in fluorination reagents (DAST, Deoxo-Fluor) facilitated C-F bond formation, overcoming previous limitations in installing fluorine at electron-deficient positions like C2 [2] [9].
Modern Methodologies (2000–Present): Transition-metal catalysis revolutionized quinoline functionalization. Palladium-catalyzed C-H borylation (Miyaura borylation) permits direct C8-bromination, while Balz-Schiemann reactions convert C2-amino to fluorine via diazonium intermediates. Contemporary synthesis of 8-bromo-2-fluoroquinoline employs regioselective bromination of 2-fluoroquinoline using NBS (N-bromosuccinimide) at 0°C, achieving >80% selectivity at C8 due to nitrogen-directed metallation [4] [9]. These developments transformed quinoline chemistry from empirical mixture management to precise, position-selective halogen installation.
The trajectory underscores how 8-bromo-2-fluoroquinoline embodies the convergence of classical organic synthesis with contemporary catalytic methods – a testament to two centuries of quinoline chemistry innovation. Its current status as a premium synthetic building block (e.g., CAS# 1501904-86-4 priced at $45–$150/g [8]) reflects these accumulated technological advances.
Compound Name | Molecular Formula | CAS Number | Significance |
---|---|---|---|
8-Bromo-2-fluoroquinoline | C₉H₅BrFN | 1501904-86-4 | Versatile cross-coupling precursor |
6-Bromo-8-fluoroquinoline | C₉H₅BrFN | 220513-46-2 | Antiviral scaffold |
8-Bromo-7-chloro-3-fluoro | C₉H₄BrClFN | Not reported | Triple-halogenated enzyme inhibitor prototype |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: